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Compound of Interest

Compound Name: Teriflunomide

Cat. No.: B1194450

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Teriflunomide in primary
microglia cell culture, summarizing its effects on microglial function and providing detailed
protocols for experimental use.

Teriflunomide, an oral immunomodulatory drug approved for relapsing-remitting multiple
sclerosis, has demonstrated direct effects on central nervous system (CNS) resident cells,
including microglia.[1][2] Its primary mechanism of action is the selective and reversible
inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is
crucial for de novo pyrimidine synthesis.[3][4] This inhibition curtails the proliferation of rapidly
dividing cells, such as activated lymphocytes, and also impacts microglial functions.[3][4]

Effects on Microglia

Teriflunomide exerts several key effects on primary microglia in vitro:

» Anti-proliferative Effects: At higher, physiologically relevant concentrations (e.g., 5 uM),
Teriflunomide significantly reduces microglial proliferation.[3][5] This effect is linked to the
upregulation of DHODH expression in activated microglia, making them susceptible to its
inhibition.[3]

e Modulation of Inflammatory Responses: Teriflunomide alters the cytokine profile of
activated microglia, promoting a shift from a pro-inflammatory to a more anti-inflammatory
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state. It decreases the production of pro-inflammatory mediators while increasing the
secretion of the anti-inflammatory cytokine 1L-10.[1][2]

e Minimal Impact on Viability and Phagocytosis: Studies have shown that Teriflunomide does
not impact the viability of primary microglia and has no effect on their phagocytic activity.[1]

[2]

o Downregulation of Co-stimulatory Molecules: Teriflunomide has been observed to
downregulate the surface expression of the co-stimulatory molecule CD86 in a
concentration- and time-dependent manner.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of Teriflunomide on primary microglia
as reported in the literature.

Table 1: Effect of Teriflunomide on Microglial Proliferation

] Effect on
Concentration ] . Cell Type Reference
Proliferation

Primary rat microglia

5 uM ~30% reduction in mixed glial cell [3][5]
cultures
0.25-1 uM No significant impact Primary rat microglia [31[5]

Table 2: Effect of Teriflunomide on Cytokine and Mediator Production in Activated Primary
Microglia
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Concentration

Cytokine/Mediator Effect Reference
Range

Interleukin-6 (IL-6) Decreased 0.8-25 uM [1]
IFNy-induced protein-

Decreased 0.8-25 uM [1]
10 (IP-10/CXCL10)
Monocyte
chemoattractant

) Decreased 0.8-25 uM [1]

protein-1 (MCP-
1/CCL2)
Interleukin-12p40 (IL-

Decreased 0.8-25 uM [1]
12p40)
Nitrite Decreased 0.8-25 uM [1]
Interleukin-10 (IL-10) Increased 0.8-25 uM [1]
CXCL10 3-fold decrease Not specified [6]
CCL2 2.5-fold decrease Not specified [6]
IL-6 2.2-fold decrease Not specified [6]

Signaling Pathways

The primary mechanism of Teriflunomide's action on proliferating cells is the inhibition of
DHODH. This enzyme is a key component of the de novo pyrimidine synthesis pathway, which
is essential for DNA and RNA synthesis in rapidly dividing cells. By blocking DHODH,
Teriflunomide depletes the pyrimidine pool, leading to cell cycle arrest. Interestingly, some
studies suggest that the anti-inflammatory effects of Teriflunomide on microglia may be
independent of DHODH inhibition and do not appear to involve the NF-kB signaling pathway.[3]

[7]

Teriflunomide's Primary Mechanism of Action

q q Inhibits Dihydroorotate Catalyzes De Novo Pyrimidine Pyrimidine Pool . Microglial
Teililuiwiite Dehydrogenase (DHODH) Synthesis (dUMP, dCTP, dTTP) RIARRASIthesS Proliferation
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Caption: Teriflunomide inhibits DHODH, blocking pyrimidine synthesis and reducing microglial

proliferation.

Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia

This protocol describes the isolation of primary microglia from the cerebral cortices of neonatal

mouse or rat pups.[8][9]

Materials:

Neonatal mouse or rat pups (P0-P2)

DMEM/F10 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
Trypsin (0.25%)

DNase |

Poly-D-lysine (PDL) coated T75 flasks

Cell strainer (70 pm)

Procedure:

Euthanize neonatal pups and dissect the cerebral cortices in a sterile environment.

Mince the tissue and incubate with trypsin and DNase | at 37°C for 15 minutes to dissociate
the cells.

Neutralize trypsin with FBS-containing medium and gently triturate the tissue to obtain a
single-cell suspension.

Filter the cell suspension through a 70 um cell strainer.

Centrifuge the cells, resuspend in culture medium, and count viable cells.
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Seed the mixed glial cells into PDL-coated T75 flasks.

Incubate at 37°C in a 5% CO:z incubator. Change the medium after 24 hours and then every
3-4 days.

After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.

To isolate microglia, shake the flasks on an orbital shaker at 180-220 rpm for 2 hours at
37°C.

Collect the supernatant containing detached microglia, centrifuge, and resuspend in fresh
medium for plating.
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Primary Microglia Isolation Workflow

Tissue Preparation

1. Cortical Dissection
(Neonatal Pups)

[2. Mechanical Mincing]
3. Enzymatic Digestion
(Trypsin/DNase 1)

C‘.. Mechanical Dissociatior)

5. Cell Filtering
(70 pm Strainer)

Mixed Glial Culture

6. Seed Cells in
PDL-coated Flasks

7. Incubate (10-14 days)
for Astrocyte Confluency

Microglig Isolation

8. Orbital Shaking
to Detach Microglia

[9. Collect Supernatan)
10. Centrifuge & Resuspend
for Plating

Click to download full resolution via product page

Caption: Workflow for the isolation and culture of primary microglia from neonatal rodent brains.
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Protocol 2: Teriflunomide Treatment of Primary Microglia

Materials:

Primary microglia cultured as described in Protocol 1

Teriflunomide stock solution (dissolved in DMSO)

Lipopolysaccharide (LPS) and Interferon-gamma (IFNy) for activation

Culture medium

Procedure:

Plate purified primary microglia at a desired density (e.g., 5 x 104 cells/cm?) in appropriate
culture plates.

» Allow cells to adhere and rest overnight.

o Pre-treat the microglia with varying concentrations of Teriflunomide (e.g., 0.25 uM to 25 uM)
for 16-24 hours.[1] A vehicle control (DMSO) should be included.

o Following pre-treatment, activate the microglia by adding LPS (e.g., 100 ng/mL) and/or IFNy
(e.g., 50 ng/mL) to the culture medium.[3]

 Incubate for the desired period (e.g., 24-72 hours) depending on the assay.

o Collect the cell culture supernatant for cytokine analysis (ELISA, CBA) and lyse the cells for
protein or RNA analysis.

Protocol 3: Assessment of Microglial Proliferation

Materials:
e BrdU (5-bromo-2'-deoxyuridine) labeling reagent
» Fixation and permeabilization buffers

¢ Anti-BrdU antibody
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e Flow cytometer

Procedure:

Treat mixed glial cultures or purified microglia with Teriflunomide as described in Protocol 2.
During the final 16 hours of culture, add BrdU (e.g., 10 uM) to the medium.[3]

Harvest the cells and fix and permeabilize them according to the manufacturer's protocol for
the BrdU assay kit.

Stain the cells with an anti-BrdU antibody.

Analyze the percentage of BrdU-positive (proliferating) cells using a flow cytometer.

Protocol 4: Cytokine Secretion Assay

Materials:

o ELISA kits or Cytometric Bead Array (CBA) kits for specific cytokines (e.g., IL-6, IL-10, TNF-
Q)

e Spectrophotometer or flow cytometer
Procedure:

Collect the culture supernatants from Teriflunomide-treated and control microglia (from
Protocol 2).

Centrifuge the supernatants to remove any cellular debris.

Perform the ELISA or CBA according to the manufacturer's instructions to quantify the
concentration of secreted cytokines.

Normalize the cytokine concentrations to the total protein content of the corresponding cell
lysates if necessary.

These protocols and data provide a foundation for investigating the immunomodulatory effects
of Teriflunomide on primary microglia. Researchers can adapt these methods to address

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1194450?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5034581/
https://www.benchchem.com/product/b1194450?utm_src=pdf-body
https://www.benchchem.com/product/b1194450?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

specific questions regarding neuroinflammation and the therapeutic potential of Teriflunomide
in CNS disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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